molecular formula C5H12ClNO B3024274 (3R)-oxolan-3-ylmethanamine hydrochloride CAS No. 1400744-17-3

(3R)-oxolan-3-ylmethanamine hydrochloride

Cat. No.: B3024274
CAS No.: 1400744-17-3
M. Wt: 137.61
InChI Key: LZHYUVOFRJAJKS-NUBCRITNSA-N
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Description

Significance of Chiral Oxolane Derivatives in Synthetic Chemistry and Medicinal Science

Chirality plays a pivotal role in medicinal science, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. rsc.orgnih.gov The two non-superimposable mirror images of a chiral molecule, known as enantiomers, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. nioh.ac.zanih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. rsc.org Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and safety. nioh.ac.zaopenaccessgovernment.org

Within this context, the oxolane, or tetrahydrofuran (B95107) (THF), ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This five-membered heterocyclic motif is present in a wide range of natural products and biologically active compounds. The incorporation of a chiral oxolane ring can influence a molecule's conformation, polarity, and ability to form hydrogen bonds, thereby affecting its binding affinity to biological targets.

The stereoselective synthesis of chiral oxolane derivatives is a significant area of research in synthetic chemistry. nih.gov Methodologies have been developed to produce these structures from various starting materials, including abundant biomass resources like pentoses, highlighting a move towards sustainable chemistry. nih.gov Advanced synthetic strategies, such as visible-light-mediated cyclizations and nickel-catalyzed asymmetric reactions, provide efficient access to these valuable chiral building blocks. nih.govrsc.org These methods enable chemists to construct complex molecules with precise control over their stereochemistry, which is essential for drug discovery and development. researchgate.net

Contextualizing (3R)-Oxolan-3-ylmethanamine Hydrochloride within Contemporary Organic Synthesis

This compound is a prime example of a chiral building block that merges the structural features of both a chiral oxolane and a chiral amine. Chiral amines are fundamental components in a vast number of pharmaceuticals, with some estimates suggesting they are present in approximately 40-45% of small-molecule drugs. openaccessgovernment.orgnih.gov They serve not only as key pharmacophores but also as versatile intermediates and chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.net

The specific utility of this compound is highlighted by its classification as a "Protein Degrader Building Block". calpaclab.com This positions the compound at the forefront of modern medicinal chemistry, particularly in the development of technologies like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's degradation. The construction of these complex molecules requires well-defined, rigid linkers and scaffolds to ensure precise positioning of the target-binding and ligase-binding moieties.

As a bifunctional chiral molecule, this compound provides a stereochemically defined scaffold. The primary amine group serves as a versatile chemical handle for elaboration, allowing it to be incorporated into larger molecular frameworks through reactions such as amidation or reductive amination. The chiral oxolane ring provides a specific three-dimensional structure that can be crucial for optimal interaction with biological targets. Its use in contemporary organic synthesis is therefore directly linked to the creation of sophisticated therapeutic agents where precise control of molecular shape is paramount for function.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-oxolan-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUVOFRJAJKS-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857237
Record name 1-[(3R)-Oxolan-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048962-82-8
Record name 1-[(3R)-Oxolan-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Characterization and Control of 3r Oxolan 3 Ylmethanamine Hydrochloride

Analytical Methodologies for Enantiomeric Purity Assessment

The quantification of the unwanted (S)-enantiomer in a sample of (3R)-oxolan-3-ylmethanamine hydrochloride is crucial for quality control. This is typically achieved through chromatographic and spectroscopic techniques that can differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For a primary amine like (3R)-oxolan-3-ylmethanamine, two primary strategies are employed: direct and indirect separation. nih.gov

The direct method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including amines. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Table 1: Illustrative Direct Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm (Note: Detection may require derivatization if chromophore is absent)

The indirect method involves a pre-column derivatization step where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. juniperpublishers.com These diastereomers have distinct physical properties and can be separated on a standard, less expensive achiral stationary phase, such as a C18 column. juniperpublishers.com For primary amines, common CDAs include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or sulfonyl chlorides like p-toluenesulfonyl chloride. juniperpublishers.comnih.gov This approach not only facilitates separation but can also introduce a chromophore into the molecule, enhancing UV detection. nih.gov

Table 2: Illustrative Indirect Chiral HPLC Method via Derivatization

ParameterValue
Derivatizing Agent Marfey's Reagent
Column Hypersil BDS C18 (achiral)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and aqueous buffer (e.g., triethylamine (B128534) phosphate)
Flow Rate 0.7 mL/min
Temperature 30°C
Detection UV at 340 nm

Advanced Spectroscopic Techniques for Stereoisomeric Discrimination

Beyond chromatography, several spectroscopic techniques offer powerful means for stereoisomeric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is "blind" to chirality, the use of chiral auxiliary agents can enable the differentiation of enantiomers. nih.gov The addition of a Chiral Solvating Agent (CSA), such as (R)-1,1'-bi-2-naphthol, to the NMR sample can induce the formation of transient, diastereomeric solvate complexes. libretexts.org These complexes exhibit subtle differences in their magnetic environments, resulting in separate, distinguishable peaks for each enantiomer in the ¹H or ¹³C NMR spectrum. libretexts.orgacs.org The relative integration of these peaks allows for the direct calculation of enantiomeric purity. libretexts.org

Vibrational Circular Dichroism (VCD): VCD is a form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. nih.gov This results in a unique spectrum for each enantiomer, which are mirror images of each other. VCD is a powerful tool for determining the absolute configuration of a molecule by comparing the experimentally measured spectrum to spectra predicted by ab initio quantum chemical calculations. researchgate.net Once the spectrum of the pure (3R)-enantiomer is established, VCD can be used to determine the enantiomeric purity of unknown samples. nih.gov

Strategies for Diastereoselective and Enantioselective Control in Synthesis

The synthesis of enantiomerically pure this compound requires precise control over the formation of the stereocenter at the C3 position of the tetrahydrofuran (B95107) ring. Synthetic strategies can be broadly categorized as diastereoselective or enantioselective.

Diastereoselective strategies are employed when multiple stereocenters are formed in a reaction, and the goal is to control their relative orientation. For substituted tetrahydrofurans, common diastereoselective methods include the cyclization of acyclic precursors where existing stereocenters direct the formation of new ones. For example, the cyclization of γ,δ-epoxyalcohols can proceed with high diastereoselectivity, where the stereochemistry of the final product is dictated by the configuration of the starting epoxide. sci-hub.stnih.gov Similarly, iodoetherification reactions of substrates with pre-existing stereocenters, such as an allylic alcohol, can be influenced by factors like allylic 1,3-strain to favor the formation of one diastereomer over another. acs.org

Enantioselective strategies are essential for establishing the absolute configuration at a specific stereocenter. To synthesize (3R)-oxolan-3-ylmethanamine specifically, several approaches can be considered:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor that already contains the required stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of the (R)-enantiomer from a prochiral substrate. Organocatalysis, for instance, has been successfully used in Michael addition reactions to create chiral products with high enantioselectivity. nih.gov In the context of the target molecule, an asymmetric hydroformylation of 2,5-dihydrofuran (B41785) followed by reductive amination could be a viable route. google.com

Enzymatic Resolution: Employing an enzyme to selectively react with one enantiomer in a racemic mixture of 3-aminomethyltetrahydrofuran or a precursor, allowing for the separation of the desired (R)-enantiomer.

Several patented synthetic routes for racemic 3-aminomethyltetrahydrofuran start from achiral materials like furan (B31954) or 2,5-dihydrofuran. patsnap.compatsnap.comgoogle.com To adapt these for an enantioselective synthesis, a key step, such as a hydrogenation or amination, would need to be performed under asymmetric conditions using a chiral catalyst or reagent.

Table 3: Overview of Stereocontrolled Synthetic Approaches

StrategyDescriptionApplication to (3R)-oxolan-3-ylmethanamine
Diastereoselective Cyclization An existing stereocenter in an acyclic precursor directs the stereochemical outcome of the ring-forming reaction.Useful if building a more complex, substituted tetrahydrofuran ring system where relative stereochemistry is important. sci-hub.stacs.org
Asymmetric Catalysis A small amount of a chiral catalyst directs a reaction to produce a large amount of a single enantiomer.A chiral catalyst could be used in the hydrogenation or amination of a prochiral intermediate derived from furan or dihydrofuran. nih.govgoogle.com
Chiral Resolution Separation of a racemic mixture, often by fractional crystallization of diastereomeric salts or via an enzyme-catalyzed reaction.A racemic mixture of 3-aminomethyltetrahydrofuran could be resolved using a chiral acid, like tartaric acid, to form diastereomeric salts that can be separated.

Advanced Synthetic Methodologies for 3r Oxolan 3 Ylmethanamine Hydrochloride and Its Derivatives

Development of Chiral Synthetic Pathways

The creation of enantiomerically pure (3R)-oxolan-3-ylmethanamine hydrochloride hinges on the development of highly selective chiral synthetic pathways. These routes are designed to control the stereochemistry at the C3 position of the oxolane ring, ensuring the desired (R)-configuration. Key strategies include asymmetric catalysis, the use of naturally occurring chiral molecules as starting materials, and the meticulous optimization of reaction sequences.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis is a powerful tool for establishing chirality during the formation of the oxolane (tetrahydrofuran) ring. While direct catalytic asymmetric synthesis of the (3R)-oxolan-3-ylmethanamine core is complex, several catalytic methods are employed to construct the chiral tetrahydrofuran (B95107) scaffold, which can then be converted to the target amine.

Key catalytic strategies include:

Asymmetric Haloetherification: Chiral catalysts can mediate the cyclization of unsaturated alcohols via reaction with a halogen source (e.g., iodine). For instance, chiral Co(III)-salen catalysts have been used in iodoetherification reactions of certain pentenol derivatives to produce enantioenriched tetrahydrofurans with high enantioselectivity (up to 90% ee). nih.gov

Metal-Catalyzed Cyclizations: Transition metals like palladium and ruthenium are instrumental in asymmetric cyclization reactions. A one-pot sequence involving a Ruthenium-catalyzed ene-yne coupling followed by an asymmetric allylpalladium cyclization can generate chiral tetrahydrofuran structures from acyclic precursors. nih.gov Similarly, palladium-catalyzed intramolecular Wacker-type cyclizations of unsaturated alcohols provide another route to chiral oxolanes. acs.org

Oxonium Ylide Rearrangements: The formation of an oxonium ylide from a diazoester and an oxetane, followed by a acs.orgnih.gov-sigmatropic rearrangement, can lead to a ring expansion that forms a tetrahydrofuran ring. The use of chiral copper-diimine ligand complexes in this process can induce high levels of enantioselectivity (up to 98% ee) and diastereoselectivity. nih.gov

These catalytic methods focus on creating the core chiral ring structure, which serves as a key intermediate that can be further functionalized to yield the final aminomethyl side chain.

Utilization of Chiral Precursors and Building Blocks

A highly effective and common strategy for synthesizing enantiopure compounds is to begin with a readily available, inexpensive chiral molecule from the "chiral pool." This approach leverages the inherent stereochemistry of natural products to build the desired chiral target. For (3R)-oxolan-3-ylmethanamine, several natural precursors are particularly useful.

Chiral PrecursorKey Synthetic TransformationsReference(s)
L-Malic acid Esterification, reduction of carboxylic acids to diols, and subsequent acid-catalyzed cyclization to form a chiral hydroxytetrahydrofuran intermediate. google.comgoogle.com google.comgoogle.comcore.ac.uk
L-Aspartic acid Acylation, esterification, selective reduction of one carboxyl group, cyclization, hydrolysis, and salification. google.com google.comresearchgate.net
L-Glutamic acid Conversion to a pyroglutamate (B8496135) derivative which serves as a precursor for the oxolane ring. researchgate.netarkat-usa.org
L-Arabinose A hydrazone-based strategy allows for selective dehydration and cyclization to form a functionalized chiral tetrahydrofuran without the need for protecting groups. nih.gov nih.gov

The synthesis starting from L-aspartic acid, for example, provides a reliable pathway to the (S)-enantiomer of 3-aminotetrahydrofuran, which highlights the utility of this approach for accessing specific stereoisomers by selecting the appropriate starting material enantiomer. google.comresearchgate.net Similarly, L-malic acid can be converted into (S)-3-hydroxytetrahydrofuran, a direct precursor that requires subsequent conversion of the hydroxyl group to the aminomethyl group to reach the target molecule's scaffold. google.com

Multistep Synthetic Routes and Reaction Sequence Optimization

A representative route starting from L-aspartic acid involves a six-step sequence:

Acylation: Protection of the amino group.

Esterification: Conversion of both carboxylic acids to esters.

Reduction: Selective reduction of the side-chain carboxyl group to a primary alcohol.

Cyclization: Intramolecular ring closure to form the tetrahydrofuran ring.

Hydrolysis: Removal of protecting groups.

Salification: Formation of the hydrochloride salt. google.com

Optimization of such sequences is critical for large-scale production. figshare.com Key optimization parameters include solvent choice, reaction temperature, catalyst loading, and purification methods. For instance, avoiding column chromatography is a significant goal for scalability, and syntheses that yield a crystalline product at intermediate or final stages are highly desirable. researchgate.net Bayesian optimization and other algorithmic approaches are increasingly used in conjunction with automated flow reactors to rapidly identify optimal conditions for multistep syntheses, minimizing waste and development time. researchgate.netwhiterose.ac.uk Telescoping, where multiple reaction steps are performed in a single reactor without isolating intermediates, is another powerful optimization strategy that improves efficiency and reduces solvent usage. figshare.comresearchgate.net

Scalable and Sustainable Synthetic Approaches (e.g., Continuous Flow Chemistry)

For the industrial production of pharmaceutical intermediates like this compound, developing scalable and sustainable synthetic methods is paramount. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for achieving these goals. researchgate.net

Flow chemistry involves pumping reagents through a network of tubes and reactors, where reactions occur continuously. This technology offers several key advantages over batch synthesis:

Enhanced Safety: Small reaction volumes within the flow system minimize the risks associated with exothermic reactions or the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities.

Scalability: Increasing production capacity is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often simpler than scaling up large batch reactors. whiterose.ac.uk

Automation and Optimization: Flow systems are readily automated, enabling high-throughput screening of reaction conditions and rapid process optimization. researchgate.net

The synthesis of chiral amines is particularly well-suited to flow chemistry, especially when combined with immobilized enzymes or catalysts. acs.orgnih.govrsc.org For example, ω-transaminases can be immobilized in a packed-bed reactor to continuously produce chiral amines from ketones with high enantioselectivity. nih.govrsc.org Such a system could be adapted for the synthesis of (3R)-oxolan-3-ylmethanamine by using a suitable ketone precursor. This approach not only enhances efficiency but also simplifies catalyst recovery and reuse, contributing to a more sustainable and cost-effective process. nih.gov

Synthesis of Related Oxolane-Derived Chiral Amines

The synthetic methodologies developed for (3R)-oxolan-3-ylmethanamine are often applicable to a broader family of structurally related chiral amines containing the oxolane core. These analogues are valuable for structure-activity relationship (SAR) studies in drug discovery.

Related Oxolane-Derived AmineSynthetic ApproachKey FeaturesReference(s)
(S)-3-Aminotetrahydrofuran Derived from L-aspartic acid or L-methionine. researchgate.netSynthesis provides the amine directly attached to the chiral center of the ring. researchgate.net
3-Amino-tetrahydrofuran-3-carboxylic acid derivatives Utilizes optically active intermediates to build a quaternary chiral center on the oxolane ring.Creates a more complex scaffold with a quaternary stereocenter. google.com
2,5-bis(aminomethyl)tetrahydrofuran (B21127) Hydrogenation of 2,5-bis(aminomethyl)furan (B21128) using catalysts like Raney nickel or rhodium.Produces a C2-symmetric diamine; control of cis/trans stereoisomers is a key challenge. google.com
Chiral 2,2-disubstituted tetrahydrofurans Reduction of chiral lactone acids, which are accessible via asymmetric synthesis.Provides access to tetrahydrofurans with different substitution patterns. researchgate.net
(3R)-3-Hydroxymuscarine Formal synthesis starting from L-arabinose via a chiral tetrahydrofuran intermediate.Demonstrates the utility of sugar-derived precursors for synthesizing complex natural product analogues. nih.gov

The synthesis of these related compounds often involves similar principles, such as intramolecular cyclization of chiral precursors or catalytic hydrogenation of furan (B31954) rings. nih.govgoogle.com For instance, the synthesis of 2,5-bis(aminomethyl)tetrahydrofuran is achieved by the catalytic hydrogenation of its furan counterpart, where the choice of catalyst and conditions is crucial for achieving high yield and selectivity. google.com These examples underscore the versatility of the synthetic toolbox available for creating a diverse library of chiral oxolane-based amines.

Mechanistic Investigations of Reactions Involving 3r Oxolan 3 Ylmethanamine Hydrochloride

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The chiral nature of (3R)-oxolan-3-ylmethanamine hydrochloride, stemming from the stereocenter at the 3-position of the oxolane ring, makes it a valuable synthon in asymmetric synthesis. Mechanistic investigations of its reactions would focus on understanding how this chirality is transferred to the product, leading to the preferential formation of one stereoisomer.

Key areas of investigation would include:

Nucleophilic Addition Reactions: The primary amine functionality allows for its participation in nucleophilic additions to carbonyl compounds, forming imines or enamines. The stereochemical outcome of these reactions would be influenced by the steric hindrance imposed by the oxolane ring, directing the approach of the electrophile.

Acylation and Alkylation Reactions: Reactions involving the acylation or alkylation of the amine group would proceed through standard nucleophilic substitution mechanisms. While the reaction center is not the stereocenter itself, the chiral environment can influence the conformational preferences of the transition state, which could be relevant in subsequent stereoselective transformations of the resulting amide or secondary/tertiary amine.

Ring-Opening Reactions: Under certain conditions, the tetrahydrofuran (B95107) ring could be susceptible to ring-opening reactions. The mechanism and stereochemical consequences of such transformations would be of significant interest, particularly if the ring-opening is coupled to the formation of new stereocenters.

Detailed mechanistic studies would employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and spectroscopic identification of intermediates, alongside computational modeling to map the potential energy surfaces of the reaction pathways.

Role of Transition Metal Catalysis in C-C and C-Heteroatom Bond Formation

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnitrkl.ac.innih.govnih.govumn.edudntb.gov.uaresearchgate.netsemanticscholar.orgmdpi.comscirp.orgrsc.org this compound can serve as a ligand or a substrate in a variety of transition metal-catalyzed reactions.

As a Ligand: The nitrogen atom of the amine and the oxygen atom of the tetrahydrofuran ring can potentially coordinate to a metal center, forming a chiral bidentate ligand. This chiral ligand-metal complex could then catalyze a wide range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and hydroaminations. The mechanism of catalysis would involve the transfer of chirality from the ligand to the substrate through the coordination sphere of the metal.

As a Substrate: The amine group can be a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds. nih.gov Similarly, C-H activation of the oxolane ring, followed by coupling with a suitable partner, could lead to the formation of new C-C bonds. The regioselectivity and stereoselectivity of such C-H activation/functionalization reactions would be a key aspect of the mechanistic investigation.

A hypothetical example of a transition metal-catalyzed reaction is the palladium-catalyzed arylation of the amine with an aryl halide. The catalytic cycle would likely involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Coordination and Deprotonation: The (3R)-oxolan-3-ylmethanamine coordinates to the palladium(II) center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group reductively eliminate to form the desired N-aryl product and regenerate the palladium(0) catalyst.

The stereochemical integrity of the chiral center during the catalytic cycle would be a critical point of investigation.

Stereochemical Models and Transition State Analysis

To rationalize the stereochemical outcomes of reactions involving this compound, stereochemical models and transition state analysis are indispensable tools. These models provide a three-dimensional picture of the reacting molecules at the transition state, allowing for the prediction and explanation of the observed stereoselectivity.

For reactions where the amine acts as a nucleophile, the stereoselectivity can often be explained by models that consider steric interactions. For instance, in the addition to a prochiral ketone, the oxolane moiety will preferentially occupy a position that minimizes steric clash with the substituents on the ketone, leading to a favored diastereomeric transition state.

In transition metal-catalyzed reactions where the compound acts as a chiral ligand, established models for asymmetric catalysis would be applicable. For example, the quadrant diagram model is often used to predict the stereochemical outcome of reactions catalyzed by complexes with chiral ligands.

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in modern transition state analysis. rsc.org By calculating the energies of various possible transition state structures, the lowest energy pathway can be identified, which corresponds to the major product formed. For a hypothetical reaction, DFT calculations could be used to model the transition states for the formation of different stereoisomers, and the calculated energy differences would correlate with the experimentally observed enantiomeric or diastereomeric excess.

For instance, in a stereoselective reaction, two possible diastereomeric transition states, TS-A and TS-B, might lead to the formation of products A and B, respectively. Computational analysis would provide the relative free energies (ΔG‡) of these transition states. A lower ΔG‡ for TS-A compared to TS-B would indicate that the reaction preferentially proceeds through TS-A, resulting in a higher yield of product A.

Transition StateRelative Free Energy (kcal/mol)Predicted Major Product
TS-A0.0A
TS-B2.5

This type of analysis, combining experimental observations with theoretical calculations, is essential for a thorough understanding of the mechanistic underpinnings of stereoselective transformations involving this compound.

Computational Chemistry and Theoretical Studies on 3r Oxolan 3 Ylmethanamine Hydrochloride

Density Functional Theory (DFT) Applications in Reaction Mechanism and Selectivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in modern chemistry for predicting molecular properties and reaction pathways. For a molecule like (3R)-oxolan-3-ylmethanamine, DFT can be instrumental in understanding the mechanisms of its synthesis and subsequent reactions.

Research on related tetrahydrofuran (B95107) (THF) derivatives demonstrates the utility of DFT in elucidating complex reaction mechanisms. For instance, DFT calculations have been successfully employed to study the photochemical ring expansion of oxetanes to form tetrahydrofurans. These studies reveal that the reaction proceeds through a diradical pathway and that the stereochemical outcome is influenced by the bond lengths in the intermediate ylides. Similarly, theoretical studies on the ring-opening of THF by frustrated Lewis pairs have used DFT to determine activation energies and reaction favorability, highlighting the predominance of donor-acceptor interactions.

For (3R)-oxolan-3-ylmethanamine, DFT could be applied to:

Predict Stereoselectivity: In synthetic routes leading to this chiral amine, DFT can model the transition states of competing reaction pathways to predict which diastereomer or enantiomer is likely to be favored under specific conditions.

Elucidate Reaction Mechanisms: When the aminomethyl group participates in further reactions, such as N-acylation or N-alkylation, DFT can map out the energy landscape of the reaction, identifying key intermediates and transition states. This is crucial for optimizing reaction conditions to improve yield and purity.

Analyze Reactivity: DFT calculations can determine various molecular properties that govern reactivity, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information helps in predicting how the molecule will interact with other reagents.

To illustrate, a hypothetical DFT study on the N-alkylation of (3R)-oxolan-3-ylmethanamine with an electrophile (R-X) could generate data on the activation energies for different pathways, as shown in the table below.

Parameter Value (kcal/mol)
Reactant Complex Energy-5.2
Transition State Energy (SN2)+15.8
Product Complex Energy-12.4
Activation Energy (Ea) +21.0
Reaction Enthalpy (ΔH) -7.2

This table is for illustrative purposes and does not represent published data.

Molecular Modeling and Ligand-Receptor Interaction Modeling for Derived Compounds

Once (3R)-oxolan-3-ylmethanamine hydrochloride is incorporated into a larger, biologically active molecule, molecular modeling becomes essential for understanding its interaction with a biological target, such as a protein or enzyme. Molecular docking and other modeling techniques are used to predict the binding mode and affinity of a ligand to its receptor.

The oxolane (tetrahydrofuran) ring is a common motif in many pharmaceuticals and natural products, valued for its ability to form hydrogen bonds and for its favorable pharmacokinetic properties. Molecular docking studies on derivatives of other heterocyclic scaffolds, such as isoxazoles and quinolinones, have been instrumental in identifying key interactions that contribute to their biological activity. nih.govnih.gov These studies typically involve:

Predicting Binding Poses: Docking algorithms place the ligand into the active site of the receptor in various orientations and conformations, scoring each pose based on a force field that approximates the binding energy.

Identifying Key Interactions: Analysis of the best-scoring poses reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and amino acid residues in the receptor's active site.

Guiding Lead Optimization: By understanding these interactions, medicinal chemists can design new derivatives with modifications aimed at enhancing binding affinity and selectivity.

For a hypothetical derivative of (3R)-oxolan-3-ylmethanamine designed as an inhibitor for a target kinase, a docking study might reveal the interactions summarized in the table below.

Amino Acid Residue Interaction Type Distance (Å)
ASP 145Hydrogen Bond (with amine)2.8
LEU 83Hydrophobic3.5
VAL 91Hydrophobic3.9
GLU 102Hydrogen Bond (with oxolane O)3.1

This table is for illustrative purposes and does not represent published data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to bind to a biological target. (3R)-oxolan-3-ylmethanamine has several rotatable bonds, and the tetrahydrofuran ring itself is not planar but exists in various puckered conformations (envelope and twist forms). Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

Molecular mechanics methods are often used for initial conformational searches, followed by higher-level quantum mechanical calculations (like DFT) to refine the energies of the most stable conformers. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms in a molecule over time. This can reveal how the molecule flexes and changes shape in solution and how it interacts with its environment (e.g., water molecules). MD simulations are also crucial for understanding the stability of a ligand-receptor complex once a binding pose has been predicted by docking. nih.gov

A conformational analysis of (3R)-oxolan-3-ylmethanamine would identify the preferred orientations of the aminomethyl side chain relative to the oxolane ring. The protonated amine of the hydrochloride salt would also influence the conformational preferences due to electrostatic interactions. MD simulations could then show the transitions between these stable conformations and the stability of the hydrogen bonding network with surrounding water molecules.

Dihedral Angle Conformer 1 (Energy) Conformer 2 (Energy) Conformer 3 (Energy)
O1-C2-C3-C6175° (-2.1 kcal/mol)65° (0.0 kcal/mol)-60° (+1.5 kcal/mol)
C2-C3-C6-N7180° (0.0 kcal/mol)70° (+0.8 kcal/mol)-75° (+0.9 kcal/mol)

This table of hypothetical relative energies for different conformers is for illustrative purposes and does not represent published data.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of (3R)-oxolan-3-ylmethanamine, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing which ones to synthesize and test.

To build a QSAR model, a set of compounds with known activities (the "training set") is used. For each compound, a series of numerical descriptors are calculated that represent its chemical properties (e.g., molecular weight, lipophilicity (logP), polar surface area, electronic properties, and 3D shape descriptors). A mathematical model is then created that correlates these descriptors with the observed biological activity.

QSAR studies have been successfully applied to a wide range of compound classes, including those containing heterocyclic rings. nih.govmdpi.com For a series of derivatives based on the (3R)-oxolan-3-ylmethanamine scaffold, a QSAR study could reveal which properties are most important for their biological activity. For example, a hypothetical QSAR equation might look like:

pIC₅₀ = 0.5 * logP - 0.02 * PSA + 0.1 * (Dipole Moment) + 2.5

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment increase the biological activity (pIC₅₀), while a larger polar surface area (PSA) is detrimental. Such models, once validated, can be used to screen virtual libraries of compounds to identify promising new candidates for synthesis.

Compound logP PSA (Ų) Dipole (Debye) Predicted pIC₅₀
Derivative 12.145.23.13.75
Derivative 22.540.13.54.20
Derivative 31.850.52.83.17

This table is for illustrative purposes and does not represent published data.

3r Oxolan 3 Ylmethanamine Hydrochloride As a Key Chiral Building Block in Organic and Medicinal Chemistry

Role in the Asymmetric Synthesis of Complex Natural Products and Analogues

The asymmetric synthesis of natural products, which often possess intricate and stereochemically rich structures, relies heavily on the use of optically pure starting materials, often referred to as the "chiral pool." chemenu.com Molecules like (3R)-oxolan-3-ylmethanamine hydrochloride are prized components of this pool. The tetrahydrofuran (B95107) motif is a structural feature present in a wide array of biologically active natural products. chemenu.comchemspider.commdpi.comcas.orgnih.govfrontiersin.org The defined (R)-stereocenter at the 3-position of the oxolane ring allows chemists to introduce a specific spatial orientation into a target molecule from an early stage of the synthesis.

While specific total syntheses of major natural products commencing directly from this compound are not extensively detailed in prominent literature, its utility can be inferred from established synthetic strategies. frontiersin.org The primary amine serves as a versatile handle for a multitude of chemical transformations. It can be acylated to form amides, reductively aminated to create secondary or tertiary amines, or used as a nucleophile in ring-forming reactions. sigmaaldrich.com These reactions allow for the elaboration of the building block into more complex fragments required for the total synthesis of a natural product or its designed analogues. frontiersin.orgresearchgate.net For instance, the amine could be used to connect the chiral THF fragment to another complex part of a molecule, ensuring the stereochemistry at that connection point is fixed.

Design and Synthesis of Novel Bioactive Molecules

The search for novel bioactive molecules is a cornerstone of drug discovery. researchgate.netsigmaaldrich.comnih.gov Privileged structures, which are molecular scaffolds that can bind to multiple biological targets, are often sought. The substituted tetrahydrofuran ring is considered one such scaffold due to its prevalence in molecules with diverse biological activities. The design of new drugs often involves modifying known bioactive scaffolds to improve properties like potency, selectivity, and metabolic stability.

This compound provides an ideal starting point for this process. It offers a combination of features:

Chirality : A single enantiomer ensures stereospecific interactions with biological targets like enzymes and receptors.

Functionality : The primary amine is a key functional group for building molecular complexity and introducing desired pharmacophores.

Scaffold : The THF ring acts as a three-dimensional scaffold that can position substituents in specific orientations in space.

Development of Ligands for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a major class of drug targets involved in a vast range of physiological processes. Ligands that bind to these receptors are often structurally complex and must have a precise three-dimensional shape to ensure high affinity and selectivity. Aminergic GPCRs, in particular, recognize ligands that contain an amine group, which typically forms a key ionic interaction with an acidic residue (like aspartic acid) in the receptor's binding pocket.

This compound is a well-suited building block for the synthesis of novel GPCR ligands. The primary amine can serve as the crucial recognition element for aminergic receptors. The chiral THF ring can function as a scaffold to orient other parts of the molecule, which can then interact with other regions of the receptor's binding site to enhance potency and selectivity. By attaching different chemical groups to the amine, chemists can systematically explore the structure-activity relationship (SAR) to optimize the ligand's properties. The defined stereochemistry of the (R)-enantiomer ensures that the interactions with the chiral environment of the GPCR are consistent and optimized.

Scaffold for Enzyme Inhibitors and Modulators (e.g., Bcl-2, CRHR2)

The design of enzyme inhibitors is a central strategy in the development of therapies for numerous diseases, including cancer and stress-related disorders. The effectiveness of an inhibitor often depends on its ability to fit precisely into the active site of an enzyme or to bind to an allosteric site, which requires a well-defined three-dimensional structure.

B-cell lymphoma 2 (Bcl-2) Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death) and are important targets in cancer therapy. Inhibitors of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 are sought after as potential anticancer agents. sigmaaldrich.com These inhibitors, known as BH3 mimetics, work by binding to a hydrophobic groove on the surface of the Bcl-2 proteins. The design of these inhibitors often involves creating scaffolds that can present chemical groups in a way that mimics the binding of the natural pro-apoptotic BH3-only proteins. Although many existing Bcl-2 inhibitors feature complex heterocyclic scaffolds, (3R)-oxolan-3-ylmethanamine could serve as a novel chiral scaffold. Its amine group could be derivatized to introduce functionalities that interact with key residues in the binding groove, while the THF ring provides a rigid backbone to correctly orient these groups.

Inhibitor ClassTarget(s)Common Scaffold FeaturesPotential Role of (3R)-oxolan-3-ylmethanamine
BH3 MimeticsBcl-2, Bcl-xL, Mcl-1Complex aryl and heterocyclic systems designed to mimic BH3 peptide binding.Could act as a novel, non-peptidic chiral scaffold to orient key binding groups.
Dual InhibitorsBcl-2/Mcl-1Scaffolds designed to interact with the binding grooves of two different proteins. sigmaaldrich.comThe amine could be functionalized to create a molecule with arms targeting both proteins.

Corticotropin-Releasing Hormone Receptor 2 (CRHR2): CRH receptors are GPCRs that play a central role in the body's response to stress. calpaclab.com Antagonists of these receptors are being investigated for the treatment of stress-related disorders like anxiety and depression. The design of non-peptide, small-molecule antagonists for these receptors is an active area of research. calpaclab.com Similar to other GPCRs, ligands for CRHRs require a specific conformation for binding. The (3R)-oxolan-3-ylmethanamine scaffold could be incorporated into novel CRHR antagonists, where the amine interacts with a key receptor residue and the chiral THF ring helps to achieve the necessary orientation of other parts of the molecule within the binding pocket.

Construction of Heterocyclic Systems with Defined Stereochemistry

Heterocyclic compounds, particularly those containing nitrogen (N-heterocycles), are fundamental components of a vast number of pharmaceuticals and bioactive compounds. The synthesis of these ring systems in a controlled and predictable manner is a central goal of organic chemistry. nih.gov When a stereocenter is present in the heterocyclic ring or on a substituent, it can have a profound impact on the molecule's biological activity.

This compound is an excellent precursor for constructing N-heterocycles with a defined stereocenter. The primary amine can participate in a wide range of cyclization reactions. For example, it can react with dicarbonyl compounds or their equivalents to form pyrroles, with halo-ketones to form piperidines, or in multi-component reactions to build more complex heterocyclic frameworks. Because the starting material is enantiomerically pure, the stereocenter at the 3-position of the THF ring is directly incorporated into the final product, avoiding the need for chiral separation or asymmetric synthesis in later steps. This makes the synthetic route more efficient and is a key advantage of using such chiral building blocks. nih.gov

Reaction TypeReactant PartnerResulting Heterocycle (Example)Stereochemical Outcome
Condensation/Cyclization1,4-Dicarbonyl compoundN-Substituted PyrroleThe (R)-stereocenter is retained on the N-substituent.
Reductive Amination/CyclizationKeto-aldehydeSubstituted PiperidineThe (R)-stereocenter is incorporated into the final structure.
Aza-Michael Addition/Cyclizationα,β-Unsaturated esterLactam (cyclic amide)The chiral amine directs the stereochemistry of the addition.

Chemical Derivatization for Functional Material Precursors

Beyond pharmaceuticals, chiral molecules are increasingly finding applications in the field of materials science. The development of advanced functional materials, such as chiral polymers, catalysts, and sensors, often requires enantiomerically pure building blocks. These materials can have unique optical, electronic, or recognition properties that arise from their specific three-dimensional structure.

This compound can be chemically modified to serve as a precursor for such materials. The primary amine is a convenient point of attachment for polymerization or for grafting onto a surface. For example:

Chiral Polymers: The amine could be converted into a monomer, such as an acrylamide (B121943) or an isocyanate, and then polymerized. The resulting polymer would have chiral, THF-containing side chains, which could influence its secondary structure (e.g., forming a helix) and give it unique properties, such as the ability to selectively recognize other chiral molecules.

Chiral Ligands for Catalysis: The amine can be used to synthesize chiral ligands for asymmetric catalysis. By coordinating to a metal center, the chiral environment created by the (3R)-oxolan-3-ylmethanamine fragment could influence the outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

While the primary application of such building blocks is currently in drug discovery, their potential use in creating novel functional materials represents an expanding area of chemical research.

Advanced Analytical Techniques in the Research of 3r Oxolan 3 Ylmethanamine Hydrochloride

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For (3R)-oxolan-3-ylmethanamine hydrochloride, both ¹H and ¹³C NMR spectroscopy are employed to confirm the molecular structure and assess its purity.

Structural Confirmation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide a detailed map of the proton framework. The protons on the oxolane ring and the aminomethyl group would appear in characteristic regions of the spectrum. For instance, protons adjacent to the oxygen atom in the oxolane ring are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene (B1212753) protons. libretexts.org The protons of the aminomethyl group (-CH₂NH₃⁺) would also be significantly deshielded due to the electron-withdrawing effect of the positively charged nitrogen atom.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. Carbons bonded to the electronegative oxygen and nitrogen atoms will resonate at higher chemical shifts.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Expected ¹H NMR Spectral Data for (3R)-Oxolan-3-ylmethanamine Moiety (Predicted values based on general principles and data from analogous structures)

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH ₂NH₃⁺ ~ 3.0 - 3.3 Doublet (d)
Oxolane CH ~ 2.5 - 2.8 Multiplet (m)
Oxolane -OCH ₂- ~ 3.6 - 4.0 Multiplet (m)
Oxolane -CH ₂- ~ 1.8 - 2.2 Multiplet (m)
-NH ₃⁺ Broad singlet Singlet (s, broad)

Expected ¹³C NMR Spectral Data for (3R)-Oxolan-3-ylmethanamine Moiety (Predicted values based on general principles and data from analogous structures)

Carbon Atom Predicted Chemical Shift (ppm)
-C H₂NH₃⁺ ~ 45 - 50
Oxolane C H ~ 35 - 40
Oxolane -OC H₂- ~ 68 - 75
Oxolane -C H₂- ~ 28 - 33

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Purity Confirmation:

NMR spectroscopy is also a powerful quantitative tool for assessing the purity of a sample. The integration of signals in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to those signals. By comparing the integration of signals from the target compound to those of any observed impurities, the purity can be determined. This method can detect and quantify process-related impurities or residual solvents without the need for a reference standard for each impurity.

Furthermore, for determining the enantiomeric purity, a chiral derivatizing agent or a chiral solvating agent can be added to the NMR sample. researchgate.netnih.govrsc.org This creates diastereomeric complexes that will exhibit separate, distinguishable signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Impurity Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for identifying and quantifying impurities. sterlingpharmasolutions.com

Molecular Characterization:

Using a soft ionization technique like Electrospray Ionization (ESI), this compound can be analyzed to confirm its molecular weight. The free base, (3R)-oxolan-3-ylmethanamine, has a monoisotopic mass of 101.084 Da. chemspider.com In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 102.091. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. thermofisher.com

Predicted ESI-MS Adducts for (3R)-Oxolan-3-ylmethanamine (Free Base) (Based on publicly available predicted data)

Adduct Ion Predicted m/z
[M+H]⁺ 102.09134
[M+Na]⁺ 124.07328
[M+K]⁺ 140.04722

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. This fragmentation pattern is characteristic of the molecule's structure and can be used for further structural confirmation. Common fragmentation pathways for amines often involve the loss of small neutral molecules or cleavage of C-C bonds adjacent to the nitrogen atom (α-cleavage). miamioh.edudocbrown.info

Impurity Analysis:

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern impurity analysis in the pharmaceutical industry. nih.govijprajournal.com This technique allows for the separation of the main compound from its impurities, followed by their detection and potential identification by the mass spectrometer. The high sensitivity of MS enables the detection of impurities at very low levels. sterlingpharmasolutions.com By analyzing the m/z values of impurity peaks, potential structures can be proposed, which is the first step in identifying process-related impurities or degradation products. thermofisher.com For instance, an impurity arising from an incomplete reaction or a side reaction during synthesis would have a distinct molecular weight that could be readily detected by LC-MS.

Spectroscopic Methods for Chiroptical Properties

Since this compound is a chiral compound, its stereochemical identity must be confirmed. Chiroptical spectroscopy techniques are specifically designed to probe the three-dimensional arrangement of atoms in a molecule.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov A chiral molecule will absorb one direction of polarized light more than the other, resulting in a CD spectrum. The spectrum, which plots the difference in absorption versus wavelength, is a unique fingerprint for a specific enantiomer. The (3R)-enantiomer and the (S)-enantiomer would produce mirror-image CD spectra. This technique is highly sensitive to the absolute configuration of the stereocenter and can be used to confirm that the correct enantiomer has been synthesized. utexas.edursc.org Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, which can then be compared to the experimental spectrum for confirmation. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy:

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.govnih.gov VCD provides detailed information about the stereochemistry of a molecule in solution and even in the solid state. nih.govresearchgate.net The VCD spectrum is rich in structural information and is highly specific to the absolute configuration of the molecule. rsc.org By comparing the experimental VCD spectrum of this compound with that predicted by quantum chemical calculations, its absolute configuration can be unequivocally confirmed.

These chiroptical methods are essential for ensuring the enantiomeric purity of the compound, a critical quality attribute for chiral pharmaceuticals. wikipedia.orgchiralpedia.com

Future Perspectives and Emerging Research Avenues

Innovative Stereoselective Synthetic Methodologies

The precise spatial arrangement of atoms in (3R)-oxolan-3-ylmethanamine hydrochloride is crucial for its function, necessitating highly selective synthetic methods. Future research in this area is geared towards the development of more efficient and scalable stereoselective syntheses.

One promising approach is the use of transition metal-catalyzed asymmetric hydrogenation . This powerful technique allows for the direct and highly enantioselective synthesis of chiral amines from unsaturated precursors. nih.govacs.org Research is ongoing to identify novel chiral ligands and catalysts that can improve the efficiency and selectivity of this transformation for substrates leading to the (3R)-oxolan-3-ylmethanamine core. nih.gov The development of heterogeneous catalysts is also a key area of interest, as they offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes.

Organocatalysis represents another frontier in the asymmetric synthesis of chiral amines and their derivatives. frontiersin.org Chiral Brønsted acids and other organocatalysts can be employed to activate substrates and control the stereochemical outcome of key bond-forming reactions. frontiersin.org The development of novel organocatalytic cascades could provide a streamlined and metal-free route to (3R)-oxolan-3-ylmethanamine and its analogs.

Expanding the Scope of Building Block Applications

The inherent structural features of this compound make it a versatile building block for the construction of more complex and biologically active molecules. Its application is rapidly expanding, particularly in the field of drug discovery.

A significant area of emerging research is its use in the design of Proteolysis-Targeting Chimeras (PROTACs) . nih.govresearchgate.netbohrium.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govresearchgate.net The tetrahydrofuran (B95107) ring of (3R)-oxolan-3-ylmethanamine can serve as a rigid scaffold or a linker component in PROTAC design, influencing the molecule's conformation and ability to form a stable ternary complex between the target protein and the E3 ligase. researchgate.netnih.gov The chirality of the building block is critical in ensuring the correct spatial orientation of the PROTAC for effective protein degradation.

Beyond PROTACs, the unique physicochemical properties of the oxolane ring, such as its ability to form hydrogen bonds and its metabolic stability, make this building block attractive for incorporation into a wide range of therapeutic agents.

Interdisciplinary Research at the Interface of Chemistry and Biology

The full potential of this compound can only be realized through a synergistic approach that combines synthetic chemistry with biological evaluation. This interdisciplinary research is crucial for understanding how the structural features of this building block influence biological activity.

Biological evaluation of compounds derived from (3R)-oxolan-3-ylmethanamine is a key research focus. researchgate.netnih.govnih.govmdpi.comresearchgate.net By systematically incorporating this moiety into different molecular scaffolds and testing their activity in various biological assays, researchers can elucidate structure-activity relationships (SAR). nih.gov This information is invaluable for the rational design of more potent and selective drug candidates. For instance, studies might investigate how the stereochemistry and conformation of the tetrahydrofuran ring affect binding to a specific biological target. nih.gov

Molecular docking and computational studies can further guide the design of novel compounds. By modeling the interactions of molecules containing the (3R)-oxolan-3-ylmethanamine scaffold with their target proteins, researchers can predict binding affinities and modes of action, thereby prioritizing synthetic efforts.

Sustainable and Green Chemistry for Chiral Amine Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of chiral amines. acs.org Future research will focus on developing environmentally benign and economically viable methods for the production of this compound.

Biocatalysis , utilizing enzymes such as transaminases and dehydrogenases, offers a highly selective and sustainable route to chiral amines. nih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, minimizing the use of hazardous reagents and solvents. nih.gov Researchers are actively exploring the discovery and engineering of novel enzymes with improved substrate scope and stability to facilitate the efficient synthesis of compounds like (3R)-oxolan-3-ylmethanamine. nih.govoup.com

The use of renewable feedstocks is another cornerstone of green chemistry. oup.comresearchgate.netmdpi.comnih.gov Lignocellulosic biomass, for example, can be a source of furan-based platform chemicals that can be converted into tetrahydrofuran derivatives. mdpi.comnih.govresearchgate.net Developing catalytic pathways to transform these bio-based materials into chiral amines like (3R)-oxolan-3-ylmethanamine is a key area of future research, aiming to reduce the reliance on petrochemical resources. oup.comresearchgate.netmdpi.com

To assess the environmental impact and efficiency of these new synthetic routes, green chemistry metrics such as atom economy, E-factor, and process mass intensity will be crucial. These metrics provide a quantitative framework for comparing the "greenness" of different synthetic strategies and guiding the development of more sustainable processes.

Interactive Data Table: Key Research Areas and Methodologies

Research AreaKey MethodologiesPotential Impact
Innovative Stereoselective Synthesis Transition Metal-Catalyzed Asymmetric Hydrogenation, OrganocatalysisMore efficient and scalable production of enantiomerically pure compound.
Expanding Building Block Applications PROTACs design, Medicinal ChemistryDevelopment of novel therapeutics for targeted protein degradation and other diseases.
Interdisciplinary Research Biological evaluation (SAR studies), Molecular DockingRational design of more potent and selective drug candidates.
Sustainable and Green Chemistry Biocatalysis (Transaminases, Dehydrogenases), Renewable Feedstocks (Biomass), Green Chemistry MetricsEnvironmentally friendly and economically viable production methods.

Q & A

Q. What are the recommended handling and safety protocols for (3R)-oxolan-3-ylmethanamine hydrochloride in laboratory settings?

  • Methodological Answer :
    • Skin and Eye Protection : Use tightly sealed goggles and impermeable gloves (e.g., nitrile) due to its classification as a skin corrosion agent (Category 1B) .
    • Ventilation : Work in a fume hood to avoid inhalation or contact with aerosols.
    • Emergency Measures : In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for ≥15 minutes .
    • Storage : Store at room temperature in a dry environment, away from oxidizing agents. Stability data for the hydrochloride salt is limited; monitor decomposition via periodic NMR or HPLC analysis .

Q. How can researchers verify the enantiomeric purity of this compound?

  • Methodological Answer :
    • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 210 nm. Compare retention times with racemic standards .
    • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (R)-enantiomer. Note that solvent and concentration significantly affect readings .
    • NMR with Chiral Shift Reagents : Employ europium-based reagents to induce splitting of enantiomeric signals in 1H^1H NMR spectra .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :
    • Reductive Amination : React (3R)-oxolan-3-one with ammonia and a reducing agent (e.g., NaBH4_4 or H2_2/Pd-C) to form the primary amine, followed by HCl salt precipitation .
    • Resolution of Racemates : Use enzymatic resolution with lipases or chemical methods (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer, then form the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
    • Cross-Validation : Compare 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) data with computational predictions (e.g., DFT calculations or PubChem references) .
    • Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted oxolanone or diastereomers) that may skew spectral interpretations .
    • Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to confirm data consistency, noting solvent and temperature effects .

Q. What strategies are effective for improving the stability of this compound in aqueous solutions?

  • Methodological Answer :
    • pH Control : Maintain solutions at pH 4–6 to minimize hydrolysis; use buffers like citrate or phosphate .
    • Lyophilization : Freeze-dry the compound to extend shelf life and reconstitute in anhydrous solvents (e.g., DMSO or ethanol) before use .
    • Stability-Indicating Assays : Monitor degradation via HPLC with charged aerosol detection (CAD) to track amine oxidation or ring-opening byproducts .

Q. How can the compound’s application in asymmetric catalysis be optimized?

  • Methodological Answer :
    • Ligand Design : Functionalize the amine group with chiral auxiliaries (e.g., BINOL or salen derivatives) to enhance enantioselectivity in catalytic reactions .
    • Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction intermediates and adjust catalyst loading or temperature dynamically .
    • Computational Modeling : Apply DFT to predict transition-state geometries and optimize steric/electronic effects of the oxolane ring .

Data Contradictions and Validation

  • Molecular Weight Discrepancies : reports a molecular weight of 101.15 g/mol for the free base (C5_5H11_{11}NO), while the hydrochloride salt (C5_5H12_{12}ClNO) should theoretically weigh ~137.6 g/mol. Validate via high-resolution mass spectrometry (HRMS) .
  • Safety Classification : classifies the compound as a skin corrosive (Category 1B), but other sources lack GHS data. Conduct in vitro skin irritation assays (e.g., EpiDerm™) to confirm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.